molecular formula C17H16ClN3O3 B11323668 2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11323668
M. Wt: 345.8 g/mol
InChI Key: JGIOZSBBKJNKCH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furylmethyl group, and a pyrazolylacetamide moiety.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C17H16ClN3O3/c1-12-9-13(4-5-15(12)18)24-11-17(22)20-16-6-7-19-21(16)10-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H,20,22)

InChI Key

JGIOZSBBKJNKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)Cl

Origin of Product

United States

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